molecular formula C5H3ClN2O3 B7856595 5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid

5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B7856595
M. Wt: 174.54 g/mol
InChI Key: JZTDIQAQWMQYQH-UHFFFAOYSA-N
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Description

5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a five-membered ring with two adjacent nitrogen atoms, a chlorine atom at the 5-position, a formyl group at the 4-position, and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from commercially available precursors, utilizing standard organic synthesis techniques such as alkylation, formylation, and carboxylation reactions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 5-chloro-4-carboxy-1H-pyrazole-3-carboxylic acid.

    Reduction: 5-chloro-4-hydroxymethyl-1H-pyrazole-3-carboxylic acid.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid is not fully elucidated. it is believed to interact with various molecular targets through its functional groups. The formyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with an ethyl group instead of a formyl group.

    5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a formyl group.

Uniqueness

5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a formyl and a carboxylic acid group on the pyrazole ring. This combination of functional groups provides distinct reactivity and potential for diverse biological activities compared to other pyrazole derivatives .

Biological Activity

5-Chloro-4-formyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a formyl group at the 4-position and a carboxylic acid at the 3-position. Its molecular formula is C6H5ClN2O3C_6H_5ClN_2O_3, which contributes to its unique reactivity and potential for further functionalization.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with chlorinated reagents under controlled conditions. This allows for the introduction of the formyl group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics.

Microorganism Inhibition Zone (mm) Standard Drug Standard Drug Inhibition Zone (mm)
E. coli15Ampicillin18
S. aureus14Vancomycin17
Pseudomonas aeruginosa12Ciprofloxacin16

Anticancer Activity

The compound has also shown promising anticancer activity in various in vitro studies. Its mechanism is believed to involve the inhibition of specific enzymes and modulation of signaling pathways related to cancer cell proliferation.

Case Study: In Vitro Anticancer Activity

A study evaluated the effects of this compound on several cancer cell lines:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)10
HepG2 (Liver)12
A549 (Lung)15

These results indicate that the compound can effectively inhibit the growth of various cancer cells, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.

Table: COX Inhibition Studies

Compound IC50 (µM)
This compound0.05
Celecoxib (Standard)0.04

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that it may interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Binding : It could modulate the activity of receptors associated with inflammation and cancer progression.
  • DNA Interaction : Potential intercalation with DNA may affect gene expression and cellular proliferation.

Properties

IUPAC Name

5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-4-2(1-9)3(5(10)11)7-8-4/h1H,(H,7,8)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTDIQAQWMQYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(NN=C1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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